PF-3845 is a synthetic compound frequently employed in scientific research to investigate the endocannabinoid system (ECS). The ECS is a complex neuromodulatory system involved in a wide range of physiological processes, including pain perception, inflammation, appetite regulation, and mood. PF-3845 serves as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) [, , , , , ]. By inhibiting FAAH, PF-3845 effectively elevates the levels of AEA in various tissues, allowing researchers to study the effects of increased endocannabinoid signaling [, , , ].
PF-3845 was developed by Pfizer Inc. and is classified as a fatty acid amide hydrolase inhibitor. Its chemical structure is denoted by the formula and it has a molecular weight of 456.46 g/mol. The compound is identified by the CAS number 1196109-52-0 and is available for research purposes through various suppliers, including Tocris Bioscience .
The synthesis of PF-3845 involves multiple steps, typically starting from commercially available precursors. Although detailed synthetic routes are proprietary, the general approach includes:
PF-3845's molecular structure features several significant components:
The crystal structure analysis shows that PF-3845 binds in a unique manner compared to other known inhibitors, indicating its potential for further development in medicinal chemistry .
PF-3845 primarily engages in competitive inhibition of fatty acid amide hydrolase. Key reactions include:
The efficacy of PF-3845 has been quantified using various assays, including those measuring enzyme activity and cell viability.
The mechanism of action for PF-3845 involves:
PF-3845 exhibits several notable physical and chemical properties:
These properties make PF-3845 suitable for laboratory research applications.
PF-3845 has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3